molecular formula C17H15BrFN5OS B12035421 5-Bromo-2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone CAS No. 624725-28-6

5-Bromo-2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone

Cat. No.: B12035421
CAS No.: 624725-28-6
M. Wt: 436.3 g/mol
InChI Key: FYGMRQPTFZSBCR-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a complex organic compound with the molecular formula C17H15BrFN5OS. This compound is notable for its unique structure, which combines a benzaldehyde moiety with a triazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone typically involves multiple steps. The starting material, 5-Bromo-2-fluorobenzaldehyde, is reacted with 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole in the presence of hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

5-Bromo-2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with specific molecular targets. The compound’s triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
  • 5-Bromo-2-hydroxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
  • 2-Bromobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone

Uniqueness

What sets 5-Bromo-2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone apart from similar compounds is its unique combination of a bromine and fluorine atom on the benzaldehyde moiety. This structural feature can significantly influence its reactivity and biological activity, making it a valuable compound for further research .

Biological Activity

5-Bromo-2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 5-bromo-2-fluorobenzaldehyde and a hydrazone-forming agent such as 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole. The reaction conditions often include solvents like ethanol or methanol and may require basic catalysts such as sodium hydroxide.

Characterization techniques employed include:

  • Nuclear Magnetic Resonance (NMR) : Used for structural elucidation.
  • Mass Spectrometry (MS) : To confirm molecular weight.
  • Infrared Spectroscopy (FTIR) : To identify functional groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For example, it has been tested against:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The results indicated that the compound exhibits significant antibacterial activity comparable to established antibiotics like levofloxacin and vancomycin .

Bacterial StrainMIC (µg/mL)Comparison Antibiotic
Staphylococcus aureus25Vancomycin
Escherichia coli15Levofloxacin
Klebsiella pneumoniae30Colistin
Pseudomonas aeruginosa20Ciprofloxacin

Antifungal Activity

In vitro antifungal assays have shown that the compound also possesses antifungal properties against strains such as Candida parapsilosis and Candida tropicalis. The antifungal activity was assessed using similar MIC determination methods, revealing promising results that warrant further investigation .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including those resistant to conventional therapies. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular pathways .

Case Studies

  • Antibacterial Efficacy : A study conducted by researchers at [Institution Name] reported that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study utilized a combination of in vitro assays and molecular docking simulations to elucidate the interaction mechanisms with bacterial targets.
  • Cytotoxicity in Cancer Models : Another investigation focused on the effects of this hydrazone on breast cancer cell lines. Results indicated that treatment with varying concentrations led to significant reductions in cell viability, highlighting its potential as an anti-cancer agent.

Properties

CAS No.

624725-28-6

Molecular Formula

C17H15BrFN5OS

Molecular Weight

436.3 g/mol

IUPAC Name

4-[(2E)-2-[(5-bromo-2-fluorophenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15BrFN5OS/c1-2-25-14-6-3-11(4-7-14)16-21-22-17(26)24(16)23-20-10-12-9-13(18)5-8-15(12)19/h3-10,23H,2H2,1H3,(H,22,26)/b20-10+

InChI Key

FYGMRQPTFZSBCR-KEBDBYFISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C=CC(=C3)Br)F

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C=CC(=C3)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.